4-(6-Methylpyridin-2-yl)morpholine

Description

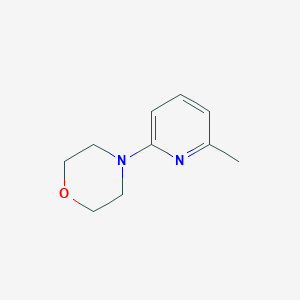

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methylpyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-9-3-2-4-10(11-9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACONEDXUXDOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 6 Methylpyridin 2 Yl Morpholine and Analogues

Direct Synthesis Strategies for 4-(6-Methylpyridin-2-yl)morpholine

The synthesis of this compound can be approached through several strategic pathways, leveraging established reactions in heterocyclic chemistry.

Reported Synthetic Pathways

While specific literature detailing the synthesis of this compound is not extensively reported, its synthesis can be inferred from established methods for analogous compounds. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with morpholine (B109124).

This reaction typically involves the displacement of a halide (commonly Cl or Br) from the 2-position of the 6-methylpyridine ring by the nitrogen atom of morpholine. The reaction is often facilitated by a base and may be carried out at elevated temperatures or under microwave irradiation to improve reaction rates and yields. For instance, the synthesis of 4-(6-nitropyridin-3-yl)morpholine (B1304995) was successfully achieved by reacting 5-bromo-2-nitropyridine (B47719) with morpholine in dimethyl sulfoxide (B87167) (DMSO). acs.org A similar strategy, starting with 2-chloro-6-methylpyridine (B94459) or 2-bromo-6-methylpyridine (B113505) and morpholine, represents a highly plausible and direct route to this compound.

The general reaction scheme is presented below:

Table 1: Proposed Nucleophilic Aromatic Substitution for this compound| Starting Material | Reagent | Conditions | Product |

|---|

This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Exploration of Novel Synthetic Routes

Modern cross-coupling reactions offer sophisticated and efficient alternatives for the synthesis of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. This method is noted for its high functional group tolerance and typically proceeds under milder conditions than traditional SNAr reactions.

In this approach, 2-halo-6-methylpyridine would be coupled with morpholine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and can be tailored to optimize the yield. This method has been successfully employed for the synthesis of complex pyridine (B92270) derivatives. acs.org

Another potential novel route involves the C-H functionalization of pyridine N-oxides. Research has shown that pyridine N-oxides can be functionalized at the C-2 position, providing a direct way to introduce substituents without the need for a pre-installed halogen. rsc.org

Synthesis of Chemically Related Pyridine-Morpholine Derivatives

The synthesis of derivatives of this compound provides insight into the chemical versatility of the pyridine-morpholine scaffold.

Modifications on the Pyridine Ring

Modifications to the pyridine moiety can significantly alter the chemical and physical properties of the resulting compounds. These modifications include adding various substituents to the pyridine ring or changing the position of the nitrogen atom within the ring structure.

A variety of substituents can be introduced onto the methylpyridine core, leading to a diverse range of derivatives. These substitutions can be installed either before or after the addition of the morpholine ring.

Halogenation : The pyridine ring can be halogenated to provide intermediates for further functionalization. For example, 4-(3-Bromo-5-methylpyridin-2-yl)-2-(furan-2-yl)morpholine has been synthesized, featuring a bromine atom on the pyridine ring.

Alkylation and Arylation : Carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, can be used to introduce alkyl or aryl groups. The synthesis of 2-(4-(2-fluoro-6-methylpyridin-3-yl)phenyl)-3-methylquinoline-4-carboxylic acid demonstrates the introduction of a complex aryl group onto a methylpyridine structure. nih.gov

Functional Group Transformation : The methyl group itself can be chemically modified. For instance, 4-(difluoromethyl)pyridin-2-amine (B599231) has been synthesized from 4-methylpyridin-2-amine, showcasing the conversion of a methyl to a difluoromethyl group. acs.org

The following table summarizes various synthetic modifications on the pyridine ring of morpholine-pyridine compounds.

Table 2: Examples of Synthetic Modifications on the Pyridine Ring

| Base Structure | Modification | Reaction Type | Reference |

|---|---|---|---|

| 5-Bromo-2-nitropyridine | Introduction of morpholine | Nucleophilic Aromatic Substitution | acs.org |

| 3,6-Dibromoisothiazolo[4,5-b]pyridine | Selective introduction of morpholine | Nucleophilic Aromatic Substitution | rsc.org |

| 2-Chloro-4-iodopyridine | Conversion to 4-(difluoromethyl)pyridine | Multi-step synthesis | acs.org |

The position of the nitrogen atom in the pyridine ring relative to the morpholine substituent has a significant impact on the molecule's properties. Synthesizing isomers with the morpholine group at different positions on the pyridine ring allows for the exploration of structure-activity relationships.

For example, 4-(6-nitropyridin-3-yl)morpholine was prepared via nucleophilic substitution, where the morpholine is attached at the 4-position and the nitro group at the 2-position of a pyridine ring with its nitrogen at position 1. acs.org The synthesis of isothiazolo[4,5-b]pyridines, which are isomers of isothiazolo[4,3-b]pyridines, also represents a structural alteration of the pyridine nitrogen's position within a fused ring system, leading to compounds with different biological affinities. rsc.org These syntheses typically require specifically substituted pyridine precursors where the leaving group is positioned at the desired site for morpholine attachment.

Compound List

Table 3: List of Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1321517-90-1 bldpharm.com |

| Morpholine | 110-91-8 |

| 4-(6-Nitropyridin-3-yl)morpholine | Not available |

| 5-Bromo-2-nitropyridine | 3973-57-3 |

| Dimethyl sulfoxide (DMSO) | 67-68-5 |

| 2-Chloro-6-methylpyridine | 18368-63-3 |

| 2-Bromo-6-methylpyridine | 5315-27-5 |

| 3,6-Dibromoisothiazolo[4,5-b]pyridine | Not available |

| 4-(3-Bromo-5-methylpyridin-2-yl)-2-(furan-2-yl)morpholine | Not available |

| 2-(4-(2-Fluoro-6-methylpyridin-3-yl)phenyl)-3-methylquinoline-4-carboxylic acid | Not available |

| 4-(Difluoromethyl)pyridin-2-amine | 1227572-13-1 |

| 4-Methylpyridin-2-amine | 695-34-1 |

| Isothiazolo[4,5-b]pyridines | Not available |

Modifications on the Morpholine Ring

The morpholine ring is not merely a passive scaffold; its structure and substitution pattern are critical for modulating a molecule's properties. researchgate.netbiosynce.com Chemists frequently modify this ring to enhance solubility, metabolic stability, and target engagement. biosynce.comunimi.it

Table 1: Examples of Substituted Morpholine Precursors

| Compound Name | Substitution Position |

| (6S)-6-methylmorpholin-3-one | C-6 |

| (4-Methylmorpholin-2-yl)methanamine | C-2, N-4 |

| (R)-3-Methyl-4-(...)-morpholine | C-3 |

| 2-[(2-ethoxyphenoxy)(6-methylpyridin-2-yl)methyl]morpholine | C-2 |

This table lists examples of commercially available or synthetically accessible morpholine derivatives with various substitutions, illustrating the diversity of building blocks available for creating analogues. americanelements.comgoogle.com

The morpholine ring typically adopts a flexible chair-like conformation, similar to cyclohexane. biosynce.comacs.org This conformation is not static, and the ring can interconvert between different forms, primarily the "Chair-Eq" (equatorial) and "Chair-Ax" (axial) conformers, which differ in the orientation of the N-H bond. nih.govacs.org Understanding the preference for a particular conformation is crucial as it dictates the three-dimensional shape of the molecule, which in turn affects its reactivity and how it binds to a target protein. nih.govacs.org Advanced spectroscopic techniques combined with theoretical calculations have been used to precisely measure the vibrational spectra and determine the relative stability of these conformers. nih.govacs.org The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atom has been identified as a preferred conformation in solution due to the exo-anomeric effect. acs.org

Derivatization via Linker or Bridge Modifications

In many bioactive molecules, the pyridine and morpholine rings are not directly attached but are connected via a linker or bridge. Modifying this linker is a powerful derivatization strategy. For instance, in the development of antibiotic enhancers, a linker between an imidazolone (B8795221) core and a morpholine moiety was implemented to explore the role of topological variety. mdpi.com This approach allows for the adjustment of the distance and relative orientation between the two key heterocyclic systems. Another strategy involves designing conjugates where a functional handle, such as a propargyl group, is installed on the morpholine ring. mdpi.com This handle can then be used for further derivatization, such as dimerization through copper-catalyzed azide-alkyne cycloaddition (CuAAC), effectively using the linker for versatile conjugation. mdpi.com

Advanced Synthetic Techniques and Reaction Conditions

The construction of the core this compound structure and its analogues relies heavily on modern synthetic organic chemistry, particularly transition metal-catalyzed reactions and classical condensation methods.

Catalytic Approaches (e.g., Suzuki Cross-Coupling, Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming the critical carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds required for synthesizing pyridyl-morpholine derivatives. researchgate.netuwindsor.ca

The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for creating biaryl compounds and is widely used to couple a pyridine ring with another aryl group. nih.govnih.gov This reaction typically involves the coupling of a halo-pyridine (e.g., 2-bromo-6-methylpyridine) with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is known for its high tolerance of various functional groups, allowing for the synthesis of complex, highly decorated molecules. nih.govnih.gov For example, the Suzuki reaction has been used to couple 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids to produce novel pyridine derivatives in good yields. nih.govnih.gov

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental for forming the C-N bond between the pyridine ring and the morpholine nitrogen. acs.org This approach involves reacting a halo-pyridine with morpholine, catalyzed by a palladium complex with specialized ligands like Xantphos. acs.org

Table 2: Example Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst / Ligand | Base | Solvent | Yield | Ref |

| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine + Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| Suzuki-Miyaura | N-(6-bromopyridin-2-yl)-... + Arylboronic acid | Pd(dppf)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | ~70-90% | nih.gov |

| Buchwald-Hartwig | 4-bromo-...-pyrimidine + Ethylpiperazine | Pd₂(dba)₃ / Xantphos | t-BuONa | 1,4-Dioxane | - | acs.org |

| Reductive Coupling | Aryl ether + Morpholine | Pd/C | None | - | Good | rsc.org |

This table summarizes typical conditions for various palladium-catalyzed reactions used to synthesize pyridine derivatives, highlighting the versatility of these methods.

Condensation and Ring-Closing Reactions

Condensation reactions provide an alternative and powerful route for the synthesis of substituted pyridinone systems, which can be precursors to or analogues of the target molecule. nih.gov A common strategy involves the Knoevenagel condensation. For example, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one can be condensed with secondary amines, including morpholine, to produce exocyclic enamines. nih.gov Specifically, the reaction of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with morpholine in ethanol (B145695) at room temperature yields 6-methyl-3-(morpholin-4-ylmethylene)pyridine-2,4(1H,3H)-dione. nih.gov This pyridinone scaffold, featuring a morpholine moiety, can then undergo further structural modifications. nih.gov

These condensation reactions are often followed by intramolecular ring-closing (lactonization) to construct more complex bicyclic or tricyclic systems, demonstrating the utility of this approach in building molecular complexity from relatively simple starting materials. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, offering a lens into the electronic behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular properties.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance between accuracy and computational cost. arxiv.org It is particularly effective for studying the electronic structure and related properties of organic molecules like 4-(6-Methylpyridin-2-yl)morpholine. researchgate.net DFT methods are used to calculate the ground-state electronic energy of a system based on its electron density, which in turn allows for the derivation of numerous chemical properties. nih.gov

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations, often using a basis set like 6-31G(d,p) or larger, can be employed to find the minimum energy conformation. mdpi.comresearchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. mdpi.com

Conformational analysis is crucial for flexible molecules like this one, which contains a morpholine (B109124) ring. The morpholine ring typically adopts a stable chair conformation. DFT calculations can explore the potential energy surface to identify this and other low-energy conformers, as well as the energy barriers between them. The orientation of the morpholine ring relative to the methylpyridine group is a key structural parameter. The results of such an analysis are critical, as the molecular conformation can significantly influence its physical and chemical properties. arxiv.org Optimized geometric parameters, such as bond lengths and angles, derived from DFT calculations often show excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Table 1: Exemplary optimized geometric parameters for this compound calculated using DFT. These values are hypothetical but representative of typical results for similar heterocyclic systems.

DFT calculations are a powerful tool for predicting various spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method, leading to excellent agreement with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes to observed spectral bands.

Similarly, DFT can be used to predict nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough (e.g., <0.2-0.3 ppm for ¹H and <2-4 ppm for ¹³C) to aid in the structural elucidation of new compounds and to distinguish between different isomers or conformers. nih.govd-nb.info

Table 2: Predicted spectroscopic parameters for this compound based on DFT calculations. Values are illustrative and based on data for analogous structures.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without the use of empirical parameters. wikipedia.org While DFT includes approximations based on a uniform electron gas, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are considered ab initio. wikipedia.org

Coupled Cluster methods, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are often referred to as the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies. aps.org However, these methods are computationally very demanding, with costs scaling rapidly with the size of the molecule. mdpi.com For a molecule the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark to validate the accuracy of more cost-effective DFT methods for specific properties. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Properties

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. arxiv.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov The energies and spatial distributions of these orbitals for this compound can be readily calculated using DFT.

The HOMO energy is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap generally implies high polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Analysis of the FMOs can reveal the most likely sites for nucleophilic or electrophilic attack, providing valuable predictions about the molecule's reactive behavior. researchgate.net

Table 3: Representative Frontier Molecular Orbital energies for this compound calculated at the DFT/B3LYP level. These values are hypothetical examples.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a compound. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) and morpholine nitrogen atoms, which are the most likely sites for electron donation. The LUMO would likely be distributed across the pyridine ring system, which can accept electron density.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Description | Expected Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The specific energy value (in eV) would quantify its capacity to donate electrons in chemical reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The specific energy value (in eV) would quantify its capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | This value would provide a quantitative measure of the molecule's chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents neutral potential regions.

In the case of this compound, the MEP map would be expected to show the most negative potential (red) localized around the highly electronegative oxygen and nitrogen atoms of the morpholine and pyridine rings. These sites are the most probable locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms attached to the carbon framework would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density at a specific point in the molecule when an electron is added or removed.

The nucleophilic Fukui function (f+) indicates the propensity of a site to be attacked by a nucleophile. A higher f+ value at a particular atom suggests it is a more favorable site for nucleophilic attack.

The electrophilic Fukui function (f-) indicates the propensity of a site to be attacked by an electrophile. A higher f- value suggests it is a more favorable site for electrophilic attack.

For this compound, Fukui function analysis would likely identify the nitrogen and oxygen atoms as having high f- values, confirming their susceptibility to electrophilic attack. The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen, would be predicted sites for nucleophilic attack, which would be reflected in their f+ values.

Ligand-Protein Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a molecule and estimating its binding affinity.

Prediction of Binding Modes and Affinities

Docking simulations of this compound into the active site of a target protein would predict the most stable binding conformation. The simulation calculates a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. A more negative score generally indicates a stronger and more favorable binding interaction. The binding mode is determined by the types of interactions formed, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 2: Predicted Binding Affinities from Molecular Docking

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

| Example: Kinase A | Illustrative Value | The morpholine oxygen and pyridine nitrogen would likely act as hydrogen bond acceptors with residues in the protein's active site. The methylpyridine ring could engage in hydrophobic or π-stacking interactions. |

| Example: Protein B | Illustrative Value | The specific conformation and affinity depend entirely on the topology and amino acid composition of the target protein's binding pocket. |

Identification of Key Interacting Residues

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. These interactions are essential for stabilizing the ligand-protein complex. Analysis of the docked pose of this compound would reveal which residues are involved in hydrogen bonding, hydrophobic contacts, or other forces. For instance, the morpholine oxygen might form a hydrogen bond with a donor residue like serine or threonine, while the pyridine ring could form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. Understanding these key interactions is vital for the rational design of more potent and selective inhibitors.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Exploration of Structural Modifications on 4-(6-Methylpyridin-2-yl)morpholine

The core structure of this compound offers several sites for modification, primarily on the pyridine (B92270) and morpholine (B109124) rings. Systematic alterations at these positions have been explored to understand their impact on biological targets, often kinases like mTOR and PI3K. unimi.itacs.org

Modifications on the Morpholine Ring: The morpholine moiety is a common pharmacophore in medicinal chemistry, valued for its ability to improve pharmacokinetic properties. nih.gov In the context of triazine-based mTOR inhibitors, replacing an unsubstituted morpholine with a substituted one, such as (R)-3-methylmorpholine, was a key design feature. acs.org Further exploration involved introducing various substituents to the morpholine ring to probe for steric and electronic effects. For instance, increasing the steric bulk on the morpholine ring, such as with 3,3-dimethylmorpholine (B1315856) or bridged systems like 3-oxa-8-azabicyclo[3.2.1]octane, was found to significantly enhance selectivity for mTOR over the related PI3Kα kinase. acs.org However, not all modifications are beneficial; in some series, increasing steric bulk at an amino site by adding a second alkyl group can lead to a moderate to great decrease in potency. acs.org

Modifications on the Pyridine Ring: The 6-methyl group on the pyridine ring is also a critical feature. In studies of necroptosis inhibitors, a methyl group on the pyridine ring was presumed to constrain the dihedral angle between the pyridine and an adjacent phenyl moiety, which is important for activity. nih.gov Modifications to the pyridine ring, such as the introduction of a fluorine atom, have been employed as a strategy to improve pharmacokinetic properties and potentially increase the strength of hydrogen bonding interactions with target proteins. acs.org In other cases, replacing the methyl group with a bulkier or electron-withdrawing group like trifluoromethyl has been shown to markedly increase potency, although this can sometimes negatively impact the selectivity profile by increasing inhibition of other kinases. acs.org

The following table summarizes the effects of various structural modifications on derivatives containing the pyridinyl-morpholine scaffold.

| Compound Series/Modification | Target/Assay | Modification Detail | Observed Effect on Activity/Selectivity | Reference |

| Triazine-based mTOR inhibitors | mTOR/PI3Kα | Introduction of methyl or dimethyl groups on the morpholine ring. | Increased steric bulk enhanced selectivity for mTOR over PI3Kα. | acs.org |

| Triazine-based mTOR inhibitors | mTOR | Replacement of morpholine with bridged systems (e.g., 3-oxa-8-azabicyclo[3.2.1]octane). | Maintained or slightly decreased mTOR affinity but enhanced selectivity. | acs.org |

| Thiazol-pyrimidin-amine CDK inhibitors | CDK4/6 | All morpholine-containing compounds in the series. | Displayed excellent selectivity toward CDK4/6 over other CDKs. | acs.org |

| Thiazol-pyrimidin-amine CDK inhibitors | CDK7/9, Cell Proliferation | Increasing steric bulk at the amino site (e.g., adding a second alkyl group). | Moderately to greatly diminished potency. | acs.org |

| Pyrrolo[1,2-b] acs.orgnih.gove3s-conferences.orgtriazole Necroptosis Inhibitors | RIPK1 | R¹-methyl group on pyridine ring. | Presumed to restrain dihedral angle, contributing to potency. | nih.gov |

Elucidation of Pharmacophore Features Contributing to Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For compounds based on the this compound scaffold, several key features have been identified.

The morpholine ring itself is a privileged pharmacophore. nih.gov Its inclusion in a molecule often improves solubility, metabolic stability, and membrane permeability. researchgate.net The nitrogen atom of the morpholine ring is weakly basic, while the oxygen atom can act as a hydrogen bond acceptor, contributing to a balanced lipophilic-hydrophilic profile. researchgate.net In many kinase inhibitors, the morpholine moiety is crucial for achieving high selectivity. For example, in a series of CDK inhibitors, morpholine-containing compounds consistently showed excellent selectivity for CDK4/6. acs.org

The pyridine ring is another critical component. The nitrogen atom in the pyridine ring frequently serves as a hydrogen bond acceptor, anchoring the ligand in the hinge region of a kinase's ATP-binding pocket. acs.orgfrontiersin.org This interaction is a common feature for ATP mimetic kinase inhibitors and helps to ensure the coplanarity of aromatic rings, which is often essential for high-affinity binding. acs.org The 4-(difluoromethyl)pyridin-2-amine (B599231) moiety, for instance, was identified as an essential feature for mTOR affinity in a series of triazine inhibitors. acs.org

The combination of these features—the selectivity-enhancing and property-modulating morpholine ring, and the hinge-binding pyridine ring—creates a potent pharmacophore for kinase inhibition.

Rational Design Strategies for Enhanced Selectivity and Potency

Building on SAR and pharmacophore models, medicinal chemists employ rational design strategies to optimize lead compounds. These strategies involve making deliberate structural changes to improve desired properties like potency and selectivity while minimizing off-target effects.

The size (steric effects) and electron distribution (electronic effects) of substituents play a pivotal role in a drug's interaction with its target. dokumen.pub

Steric Effects: The spatial arrangement and bulk of atoms can dictate how well a molecule fits into a binding pocket. In the design of mTOR inhibitors, introducing sterically hindered morpholines was a successful strategy to enhance selectivity over PI3Kα. acs.org Conversely, installing a bulky substituent can also lead to a steric clash that reduces potency. acs.org For example, studies on 4-quinoline carboxylic acids showed that a fluoro substituent at the 2'-position of a pyridine ring led to a 64-fold loss in potency compared to a methyl group at the same position, suggesting that steric effects can be highly significant. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can influence a molecule's reactivity and its non-covalent interactions with a target. mdpi.com Introducing an electron-withdrawing fluorine atom to a pyrimidine (B1678525) ring was envisioned to acidify a nearby bridging amine, thereby strengthening a crucial hydrogen bond with the target kinase. acs.org However, in some cases, strongly electron-withdrawing groups can be detrimental. The installation of a fluoro substituent on a pyridine ring in a series of DHODH inhibitors resulted in a marked loss of potency, indicating that electronic effects must be carefully balanced. nih.gov

The following table highlights specific examples of steric and electronic effects in related compound series.

| Compound Series | Modification | Effect Type | Observation | Reference |

| mTOR Inhibitors | Introduction of sterically hindered morpholines | Steric | Significantly enhanced selectivity for mTOR over PI3Kα. | acs.org |

| DHODH Inhibitors | 2'-Fluoro vs. 2'-Methyl on pyridine ring | Steric/Electronic | 2'-Fluoro led to a 64-fold loss of potency, suggesting unfavorable steric or electronic impact. | nih.gov |

| CDK Inhibitors | Substitution of methyl with trifluoromethyl | Electronic | Markedly increased potency against some cell lines but jeopardized the CDK4/6 selectivity profile. | acs.org |

| DHODH Inhibitors | 2'-Methoxy on pyridine ring | Electronic/Steric | Improved potency, but not solely due to electronic effects, suggesting a favorable steric contribution. | nih.gov |

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties or to escape existing patent space. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. nih.govnih.gov Bioisosteric replacement is the substitution of one functional group for another with similar physical or chemical properties that elicits a similar biological response. researchgate.net

These techniques are widely used to optimize drug-like properties. researchgate.net For instance, in an effort to develop novel mTOR kinase inhibitors, researchers explored 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) as isosteres for the morpholine moiety. unimi.it This replacement unlocked a new chemical space, leading to the identification of a THP-substituted triazine with high potency, selectivity, and metabolic stability. unimi.it In another example, a scaffold hopping approach was used to replace a phenyl ring with a pyridinone to improve properties by adding a hydrogen bond acceptor, which led to a derivative with improved solubility and potency. frontiersin.org These strategies allow for significant structural diversification while preserving the essential pharmacophoric features required for biological activity. scispace.com

Computational-Aided SAR and Design Cycle

Modern drug discovery heavily relies on computational methods to accelerate the design-synthesize-test-analyze cycle. nih.gov Computational tools are used to build and refine SAR models, predict binding modes, and estimate drug-like properties before a compound is ever synthesized.

Molecular docking is a key computational technique that predicts the preferred orientation of a ligand when bound to a target protein. gazi.edu.tr This allows researchers to visualize potential interactions, such as the hydrogen bonds between a pyridine nitrogen and the kinase hinge region, and to rationalize observed SAR data. acs.orggazi.edu.tr For example, docking studies can reveal that a loss of activity upon adding a bulky group is due to a steric clash within the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate chemical structures with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize which analogs to synthesize. An mTOR-QSAR model, for example, was developed based on over 50 molecular descriptors to predict the activity of new potential inhibitors. nih.gov

This iterative cycle, where computational predictions guide synthetic efforts and the resulting experimental data is used to refine the computational models, is a cornerstone of rational drug design, enabling the efficient optimization of lead compounds like those derived from the this compound scaffold. nih.govnih.gov

Non Clinical Biological and Pharmacological Research

In Vitro Enzyme Inhibition Studies

The foundational elements of 4-(6-methylpyridin-2-yl)morpholine—the pyridine (B92270) ring and the morpholine (B109124) ring—are common pharmacophores in medicinal chemistry. researchgate.net Their individual and combined influence on enzyme inhibition is a subject of extensive research.

The potential for a compound to inhibit or induce cytochrome P450 (CYP) enzymes is a critical aspect of drug discovery, as it can lead to drug-drug interactions. researchgate.net The major CYP isoforms typically evaluated include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, which are responsible for the metabolism of a vast majority of clinically used drugs. nih.gov

Direct inhibition assays measure the immediate competitive or non-competitive blocking of an enzyme's active site. Time-dependent inhibition (TDI) is of greater concern, as it often involves the formation of reactive metabolites that can irreversibly inactivate the enzyme. nih.gov

While direct data for this compound is not available, studies on other morpholine-containing compounds provide insight. For example, the antimalarial agent OZ439, which features a morpholine ring, was found to be metabolized by CYP3A4, with minor contributions from N-oxidation of the morpholine nitrogen. mmv.org This compound also exhibited both direct and mechanism-based inhibition of CYP3A4. mmv.org Such findings suggest that the morpholine moiety in a molecule can be a site for metabolic reactions that may lead to CYP inhibition.

Microsomal stability assays are used to determine a compound's rate of metabolism in the liver, providing an estimate of its intrinsic clearance. A compound with high metabolic stability will have a longer half-life in the body. The inclusion of a morpholine ring in a molecule is a well-established strategy in medicinal chemistry to improve metabolic stability. researchgate.netacs.org Replacing more lipophilic rings, such as piperidine (B6355638) or seven-membered rings, with a morpholine often leads to a significant reduction in metabolic clearance. acs.org This enhancement in stability is partly attributed to the morpholine's polarity, which can lower the compound's lipophilicity (LogD). acs.org

Similarly, the 2-aminopyridine (B139424) scaffold, a close relative of the 6-methylpyridine moiety, has been noted for its metabolic stability in certain molecular contexts. researchgate.net For instance, in the development of mTOR inhibitors, the 4-(difluoromethyl)pyridin-2-amine (B599231) portion of a complex molecule did not show metabolic sensitivity. researchgate.net This suggests that the this compound scaffold may possess favorable metabolic stability.

Table 1: Metabolic Stability of Structurally Related Morpholine-Containing Compounds

| Compound Name | Ring System Replaced by Morpholine | Improvement in Metabolic Stability | Reference |

|---|---|---|---|

| mTOR Inhibitor Analog | Aza-bicyclo seven-membered ring | Greatly improved stability in monkey liver microsomes | acs.org |

| HCV NS5B Inhibitor Analog | Pyrrolidine | Significantly improved stability in human liver microsomes | acs.org |

This table illustrates the general principle of morpholine improving metabolic stability in related drug discovery programs.

The morpholine ring is considered a "privileged" structure in kinase inhibitor design. researchgate.net The morpholine oxygen can form a critical hydrogen bond with the "hinge region" of the kinase ATP-binding site, a key interaction for potent inhibition. nih.gov This feature is prominent in inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netnih.gov

For example, PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor, is based on a 4,6-dimorpholino-1,3,5-triazine scaffold, where the morpholine is essential for activity. nih.gov In a related series, researchers found that introducing methyl groups onto the morpholine rings of a pyridinyl-triazine core could significantly enhance selectivity for mTOR over PI3Kα. tiho-hannover.de Specifically, compound PQR626, which contains substituted morpholine rings, showed high potency and selectivity for mTOR. researchgate.nettiho-hannover.de

Furthermore, the pyridinone core, which is structurally related to the pyridine moiety of the title compound, is a key feature in many potent and selective inhibitors of the histone methyltransferase EZH2. acs.org These examples highlight the potential for this compound to serve as a scaffold for kinase inhibitors.

Table 2: In Vitro Kinase Inhibition by Structurally Related Compounds

| Compound | Target Kinase(s) | Inhibition (Ki or IC50) | Key Structural Moieties | Reference |

|---|---|---|---|---|

| PQR309 (bimiralisib) | PI3Kα | Ki = 17 nM | Dimorpholino-triazinyl-pyridin-amine | nih.gov |

| PQR309 (bimiralisib) | mTOR | Ki = 61 nM | Dimorpholino-triazinyl-pyridin-amine | nih.gov |

| PQR530 | PI3Kα | Ki = 33 nM | Methylmorpholino-triazinyl-pyridin-amine | acs.org |

| PQR530 | mTOR | Ki = 11 nM | Methylmorpholino-triazinyl-pyridin-amine | acs.org |

| PQR620 | mTOR | Ki = 3.4 nM | Bridged-morpholino-triazinyl-pyridin-amine |

This table presents data for complex kinase inhibitors that contain morpholine and pyridine-like cores, demonstrating the utility of these scaffolds.

The versatile scaffolds of morpholine and methyl-pyridine have been explored for activity against a range of other enzyme targets.

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis and a key target for novel anti-tuberculosis drugs. nih.govmdpi.com In a study aimed at developing new DprE1 inhibitors, a series of thiophene-arylamide compounds were synthesized. nih.govacs.org Within this series, the compound N-(6-Methylpyridin-2-yl)-2-(4-(piperidine-1-carbonyl)benzamido)thiophene-3-carboxamide was synthesized, demonstrating that the 6-methylpyridin-2-yl moiety is compatible with scaffolds targeting DprE1. nih.govacs.org A related lead compound from this work showed potent DprE1 inhibition (IC50 = 0.2–0.9 μg/mL) and significant activity against M. tuberculosis strains. nih.gov

α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes. The morpholine ring is a feature in a number of compounds investigated for this activity. A study of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives found that they exhibited considerable α-glucosidase inhibitory potential, with some compounds being significantly more potent than the standard drug acarbose. nih.gov Additionally, metal complexes of 6-methylpyridine-2-carboxylic acid, a related pyridine structure, have also been evaluated for α-glucosidase inhibition, with some showing notable activity. researchgate.netresearchgate.net

Table 3: Inhibition of α-Glucosidase by Structurally Related Compounds

| Compound Class | Most Potent Example (IC50) | Standard (Acarbose IC50) | Reference |

|---|---|---|---|

| 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives | 0.18 ± 0.01 µg/mL | 8.16 ± 0.12 µg/mL | nih.gov |

This table shows the inhibitory activity of different classes of compounds containing morpholine or methyl-pyridine moieties against α-glucosidase.

Cytochrome P450 (CYP) Inhibition Profiling (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/3A5)

In Vitro Target Engagement and Mechanism of Action Studies

Target engagement studies are crucial to confirm that a compound binds to its intended biological target within a cell, which is a prerequisite for its pharmacological effect. chemrxiv.org These studies can quantify the extent and duration of binding and help to validate the mechanism of action.

For kinase inhibitors containing the morpholine moiety, target engagement is often assessed by measuring the phosphorylation status of downstream substrates. For example, the engagement of mTOR inhibitors is confirmed by observing a decrease in the phosphorylation of its downstream effectors, such as S6 ribosomal protein (pS6) and Akt (pAkt). researchgate.nettiho-hannover.de

The mechanism of action for many morpholine-based kinase inhibitors is rooted in the hydrogen bond formed between the morpholine oxygen and an NH group on the kinase hinge region. nih.gov For PI3Kα, this interaction occurs with the backbone of Val851. nih.gov This specific, high-affinity binding is the basis of their inhibitory action. While no direct target engagement data exists for this compound, its structure suggests that if it were to act as a kinase inhibitor, its mechanism would likely involve similar interactions.

Binding Affinity Determination to Recombinant Proteins or Cell Lysates

The binding affinity of morpholine-containing compounds has been a subject of investigation in the context of various protein targets. For instance, in the study of mTOR inhibitors, a compound bearing an unsubstituted morpholine demonstrated a 2.5-fold selectivity for mTOR over PI3Kα. acs.org It was observed that increasing the steric hindrance of the morpholine substituents significantly enhanced the selectivity of the compounds for mTOR. acs.org The morpholine oxygen atom is considered a crucial feature for PI3K binding, as it forms a hydrogen bond with the backbone NH of Val851 in PI3Kα. nih.govacs.org

In a different context, the binding mode of a 4(5)-(6-methylpyridin-2-yl)imidazole analog, which shares a structural similarity with the compound of interest, was studied with the ALK5 receptor. Flexible docking studies revealed that the compound fits well into the active site cavity of ALK5, forming extensive and tight interactions. nih.gov Furthermore, studies on α-parvalbumin, a calcium-binding protein, have explored the binding of strontium ions, indicating that despite a lower affinity compared to calcium, strontium competes for the same EF-hand binding sites and induces similar structural changes. nih.gov

Pathway Inhibition Assays (e.g., phosphorylation of S6 and PKB/Akt)

The inhibitory effects of morpholine-containing compounds on cellular signaling pathways, particularly the PI3K/mTOR pathway, have been extensively studied. The phosphorylation of key downstream effectors like ribosomal protein S6 and protein kinase B (PKB/Akt) are common readouts for pathway activity.

Compounds with a morpholine moiety have been shown to attenuate PI3K and mTOR signaling. This is evidenced by the reduced phosphorylation of PKB/Akt at Ser473 and Thr308, as well as the decreased phosphorylation of S6 kinase (S6K) at Thr389 and S6 at Ser235 and Ser236. nih.govacs.org For example, a 4,6-dimorpholino-1,3,5-triazine-based compound, PQR309, was characterized as a pan-class I PI3K inhibitor that also targets mTOR kinase. nih.govacs.org In A2058 melanoma cells, this compound's impact on the phosphorylation of PKB/Akt and S6 was comparable to other known PI3K/mTOR inhibitors. nih.gov

Similarly, another study on mTOR inhibitors demonstrated that compounds with sterically hindered morpholines displayed potent cellular activity, with IC50 values for the inhibition of pPKB/Akt and pS6 in the nanomolar range. acs.org For instance, compounds 4 and 8 in that study showed IC50 values for pPKB/Akt of 191 nM and 96 nM, and for pS6 of 61 nM and 71 nM, respectively. acs.org The inhibition of both mTORC1 and mTORC2 cascades by these types of compounds prevents the phosphorylation of p70S6K1-S6 and Akt (S473 and Thr308). frontiersin.org

In Vitro Biological Activity Screening

Antimicrobial Activity (e.g., antibacterial, antiviral, antitubercular)

The morpholine scaffold is a recurring motif in compounds screened for antimicrobial properties. While direct studies on the antimicrobial activity of this compound were not found, research on structurally related compounds provides insights into the potential of this chemical class.

Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.net For example, newly synthesized morpholine-containing 5-arylideneimidazolones were investigated as potential antibiotic adjuvants. mdpi.com These compounds themselves showed MIC values ranging from 0.03125 to 0.25 mM against Staphylococcus aureus strains, suggesting they are unlikely to be standalone antibiotics but may enhance the efficacy of existing ones. mdpi.com

In another study, hybrid molecules incorporating a morpholine ring were synthesized and evaluated. openmedicinalchemistryjournal.com Some of these derivatives exhibited significant antimicrobial activity, with compounds 3b and 3e showing potent inhibition of bacterial and fungal pathogens. openmedicinalchemistryjournal.com Computational docking studies supported these findings by predicting favorable binding interactions with microbial target enzymes. openmedicinalchemistryjournal.com Furthermore, various other heterocyclic compounds containing the morpholine moiety have been synthesized and tested against a range of bacterial and fungal strains, with some showing promising minimum inhibitory concentrations (MICs). wjbphs.commdpi.com

Anticancer Activity against Defined Cell Lines (e.g., antiproliferative assays)

The anticancer potential of compounds containing the this compound backbone and related structures has been evaluated against various cancer cell lines. While specific data for the title compound is not detailed, the broader class of morpholine-containing pyridines and other heterocyclic systems has shown notable activity.

In a study of imatinib (B729) derivatives, analogs containing a morpholine ring were synthesized and tested. Although they displayed relatively lower activity compared to some other derivatives, they were still recognized for their potential role in inhibition activities and as anticancer agents. nih.gov For instance, compound 9 in this study, a morpholine-substituted analog, showed the lowest IC50 value of 1.639 μM against Nalm-6 cells. nih.gov

Other research has focused on different heterocyclic systems incorporating a morpholine substituent. For example, a series of 6,7,8,9-tetrahydro-5H-cyclohepta nih.govresearchgate.netselenopheno[2,3-d]pyrimidine derivatives were synthesized, including a morpholine-containing compound (28). researchgate.net The anticancer activities of these compounds were investigated against the MCF-7 breast cancer cell line, with IC50 values ranging from 70.86 to 250.06 μM. researchgate.net

Furthermore, the antiproliferative effects of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been assessed. Compound 78, for instance, was a highly effective antiproliferative agent with a GI50 value of 23 nM against MV4-11 cells. acs.org The substitution on the pyridine ring and other parts of the scaffold was found to significantly influence the potency against different cell lines. acs.org

Below is a table summarizing the anticancer activity of selected morpholine-containing compounds from the literature.

| Compound ID | Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 9 | Nalm-6 | 1.639 | nih.gov |

| Compound 28 | MCF-7 | 70.86 - 250.06 | researchgate.net |

| Compound 78 | MV4-11 | 0.023 | acs.org |

Antiprion Activity

The search for effective treatments for prion diseases has led to the investigation of various chemical scaffolds, including those related to this compound. While direct antiprion activity data for the title compound is not available, studies on similar structures highlight the potential of this chemical family.

A notable lead compound in prion disease research is (4-biphenyl-4-yl-thiazol-2-yl)-(6-methyl-pyridin-2-yl)-amine (compound 1). nih.gov This aminothiazole, which shares the 6-methyl-pyridin-2-yl moiety, exhibited excellent stability in liver microsomes and high brain exposure in mice, although its potency in a mouse neuroblastoma cell line overexpressing the disease-causing prion protein (PrPSc) was modest. nih.gov The research aimed to identify analogs with improved antiprion potency while maintaining favorable pharmacokinetic properties. nih.gov

The discovery of improved lead compounds, such as (6-methyl-pyridin-2-yl)-[4-(4-pyridin-3-yl-phenyl)-thiazol-2-yl]-amine (compound 15), demonstrated that modifications to the core structure could lead to significantly enhanced brain exposure to EC50 ratios. nih.gov This suggests that the 6-methyl-pyridin-2-yl group can be a key component of effective antiprion agents.

Another compound, GN8 (N,N'-[methylenebis(4,1-phenylene)]bis[2-(pyrrolidin-1-yl)acetamide]), was found to significantly reduce PrPSc levels in a mouse neuronal cell line with an IC50 of 1.35 μM. mdpi.com This highlights that heterocyclic amine structures are a promising area for the development of antiprion therapeutics.

Plant Growth Regulation Studies

While the primary focus of research on morpholine-containing compounds has been in the pharmacological field, some studies have explored their potential applications in agriculture as plant growth regulators.

Thieno[2,3-b]pyridines, which are structurally related to the pyridine core of this compound, have been identified as effective herbicide safeners and plant growth regulators. researchgate.net Specifically, certain 3-aminothieno[2,3-b]pyridines have been shown to act as antidotes to the herbicide 2,4-D in sunflower seedlings. researchgate.net The antidote effect was determined by measuring the length of the hypocotyls and roots of seedlings grown in the presence of the herbicide and the potential safener. researchgate.net

Although direct studies on this compound for plant growth regulation were not found, the activity of these related pyridine derivatives suggests that this class of compounds could have potential applications in agriculture.

Non-Clinical Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Research

This section delves into the pharmacokinetic profile of this compound, covering its metabolic stability, plasma protein binding, and computationally predicted ADME properties.

There is a lack of specific experimental data on the in vitro metabolic stability of this compound in human, rat, mouse, or other species' liver microsomes. Studies on analogous compounds containing morpholine or pyridine moieties have been conducted, but direct extrapolation of these results to this compound would be scientifically inappropriate. Without dedicated experimental assays, key parameters such as intrinsic clearance (CLint) and half-life (t½) in liver microsomes for this compound remain undetermined.

Specific data from in vitro studies determining the extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) are not available in the current body of scientific literature. Consequently, the fraction of the compound that would be unbound in plasma (fu), a critical parameter for understanding its pharmacokinetic and pharmacodynamic behavior, is unknown.

While numerous computational models and software platforms exist for the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, specific predictive data for this compound has not been published. Such predictions would typically provide insights into properties like gastrointestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes and transporters. However, in the absence of dedicated computational studies on this compound, no such predictive data can be reported.

Analytical Method Development for Research Applications

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating and analyzing complex mixtures. researchgate.net For "4-(6-Methylpyridin-2-yl)morpholine" and related compounds, both gas and liquid chromatography are employed. researchgate.net

Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase, while mass spectrometry (MS) provides identification based on mass-to-charge ratio. researchgate.net The direct analysis of morpholine (B109124) and its derivatives by GC-MS can be challenging due to their polarity. researchgate.net

A common approach involves derivatization to create a more volatile and thermally stable compound. researchgate.net For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine, a stable and volatile derivative suitable for GC-MS analysis. researchgate.net This derivatization significantly improves detection and quantification. researchgate.net

Key parameters in GC-MS method development include:

Column: A DB-5MS column (30 m × 0.25 mm × 0.25 μm) is often used. researchgate.net

Carrier Gas: Helium is a common choice for the carrier gas. researchgate.net

Temperature Program: A programmed temperature gradient is employed to ensure optimal separation of analytes. An example program starts at 100°C, holds for a few minutes, and then ramps up to a final temperature of around 250°C. researchgate.net

Injection Mode: A small volume (e.g., 1 μL) of the prepared sample is injected into the GC system. researchgate.net

MS Detector: An electron impact (EI) ionization source is typically used. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally sensitive compounds like "this compound". researchgate.net HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

Method development for HPLC involves optimizing several parameters to achieve the desired separation and sensitivity:

Column: Reversed-phase columns, such as C18, are frequently used for the analysis of morpholine derivatives. nih.govjocpr.com For example, an Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µ) or a BDS hypersil C18 column (150 x 4.6 mm i.d., 5 µ particle size) can be employed. jocpr.comijper.org

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. jocpr.compensoft.net The composition can be adjusted to control the retention and separation of the analyte. For instance, a mobile phase of methanol (B129727) and 0.1% triethylamine (B128534) (93:07%) has been used successfully. ijper.org

Flow Rate: A constant flow rate, often around 1.0 to 1.2 mL/min, is maintained to ensure reproducible results. nih.govijper.org

Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the analyte, such as 254 nm. ijper.org

Derivatization: Similar to GC-MS, derivatization can enhance detectability in HPLC. For example, morpholine can be reacted with 1-Naphthyl isothiocyanate in an acetonitrile solution to produce a stable derivative with improved chromatographic and detection properties. ijpsdronline.com

The following table summarizes typical HPLC method parameters:

| Parameter | Condition 1 | Condition 2 |

| Column | Gemini C18 (5 μm, 250 × 4.6 mm) nih.gov | Agilent ZORBAX Bonus RP C18 (250x4.6 mm, 5µ) ijper.org |

| Mobile Phase | 0.1% TFA in water (A) and MeCN (B) nih.gov | Methanol: 0.1 % Triethylamine (93:07%) ijper.org |

| Flow Rate | 1.0 mL/min nih.gov | 1.2 ml /min ijper.org |

| Detection | UV-VIS detector (210, 254, 280 nm) nih.gov | UV detector at 254 nm ijper.org |

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest before chromatographic analysis. researchgate.net For "this compound," this may involve extraction from a complex matrix followed by a derivatization step to improve its analytical properties. researchgate.netresearchgate.net

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. chromatographyonline.com The main goals of derivatization in this context are:

To increase the volatility and thermal stability for GC analysis. researchgate.netchromatographyonline.com

To enhance the detectability by introducing a chromophore or fluorophore for UV or fluorescence detection in HPLC. chromatographyonline.com

Common derivatization reagents for amines like morpholine include:

Sodium nitrite: Reacts with secondary amines under acidic conditions to form stable and volatile N-nitrosamines for GC-MS analysis. researchgate.net

1-Naphthyl isothiocyanate: Reacts with morpholine to form a derivative that can be readily analyzed by HPLC. ijpsdronline.com

2,4-dinitrofluorobenzene (2,4-DNFB): While it can be used for GC-MS derivatization, the resulting derivatives may have low stability. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a rapid and quantitative reaction. chromatographyonline.com

Method Validation

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. nih.gov Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijpsdronline.com

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. A linear relationship is desirable over a specific concentration range. For a derivatized morpholine compound analyzed by HPLC, linearity was demonstrated in the range of 0.3002675–1.201070 μg/mL with a squared correlation coefficient (R²) of 0.9995. ijpsdronline.com For a GC-MS method, linearity for morpholine was established between 10–500 μg·L⁻¹. researchgate.net

Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix. For a derivatized morpholine, recovery rates ranged from 97.9% to 100.4%. ijpsdronline.com In another study, the spiked recovery rate for morpholine ranged from 94.3% to 109.0%. nih.gov

Precision: This refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a derivatized morpholine, the precision was found to be 0.79% RSD. ijpsdronline.com For a GC-MS method, intraday repeatability was between 2.0%–4.4% and interday reproducibility was between 3.3%–7.0%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a derivatized morpholine by HPLC, the LOD and LOQ were 0.1000 μg/mL and 0.3001 μg/mL, respectively. ijpsdronline.com For a GC-MS method, the LOD and LOQ for morpholine were 7.3 μg·L⁻¹ and 24.4 μg·L⁻¹, respectively. researchgate.net

The following table summarizes the validation parameters for an HPLC method for a derivatized morpholine compound. ijpsdronline.com

| Validation Parameter | Result |

| Linearity Range | 0.3002675–1.201070 μg/mL |

| Correlation Coefficient (R²) | 0.9995 |

| Accuracy (Recovery) | 97.9% to 100.4% |

| Precision (RSD) | 0.79% |

| Limit of Detection (LOD) | 0.1000 μg/mL |

| Limit of Quantitation (LOQ) | 0.3001 μg/mL |

Potential Academic Research Applications and Future Directions

Advancements in Medicinal Chemistry

The 4-(6-Methylpyridin-2-yl)morpholine core structure is a key component in the design of a variety of therapeutic agents targeting a wide spectrum of diseases. Researchers have utilized this scaffold to develop potent and selective inhibitors for various biological targets.

One significant area of application is in oncology. For instance, derivatives incorporating the (6-methylpyridin-2-yl)morpholine moiety have been synthesized and investigated as potent anticancer agents. Jin et al. prepared a series of 1-substituted-3-(6-methylpyridin-2-yl)-4-( ontosight.aisigmaaldrich.comtriazolo[1,5-a]pyridin-6-yl)pyrazole derivatives, with one compound demonstrating exceptionally high cytotoxic potential with an IC50 value of 0.57 nM. mdpi.com Related structures, such as 6-aryl-4-(morpholin-4-yl)-1H-pyridin-2-one compounds, have also been patented for the potential treatment of cancer and diabetes. google.com Furthermore, the arylmorpholine scaffold has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3-Ks), a family of enzymes often dysregulated in cancer. ucsf.edu Modifications of the core structure, such as the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have led to highly selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for cancer therapy. acs.org

Beyond cancer, this structural motif is being explored for infectious diseases. Thiophene-arylamide derivatives containing a methyl-pyridin-yl-morpholine-like fragment have shown potent activity against both drug-susceptible and drug-resistant tuberculosis strains. acs.org In the fight against parasitic diseases, structure-activity relationship (SAR) studies on replacements for the triazolopyridazine core in anti-Cryptosporidium agents have explored analogs containing the morpholine (B109124) moiety, highlighting its importance in maintaining potency. nih.gov

The versatility of the scaffold extends to central nervous system (CNS) disorders, with patents covering morpholine derivatives for their affinity to trace amine-associated receptors (TAARs), indicating potential applications in treating various CNS conditions. google.com

Table 1: Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Compound Class | Research Finding | Citations |

|---|---|---|---|

| Oncology | Pyrazole Derivatives | Potent cytotoxic activity against cancer cell lines (IC50 = 0.57 nM for the most active compound). | mdpi.com |

| Oncology | Pyridinone Derivatives | Patented for potential use in treating cancer and diabetes. | google.com |

| Oncology | Arylmorpholines | Identified as potent inhibitors of phosphoinositide 3-kinases (PI3-Ks). | ucsf.edu |

| Oncology | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | Act as highly potent and selective inhibitors of CDK4 and CDK6. | acs.org |

| Infectious Disease (Tuberculosis) | Thiophene-arylamide Derivatives | Potent in vitro activity against drug-susceptible and drug-resistant M. tuberculosis. | acs.org |

| Infectious Disease (Cryptosporidiosis) | Triazolopyridazine Analogs | The morpholine moiety was explored for its role in maintaining anti-cryptosporidium potency. | nih.gov |

| CNS Disorders | Morpholine Derivatives | Show affinity for trace amine-associated receptors (TAARs), suggesting therapeutic potential. | google.com |

Research into compounds built upon the this compound scaffold has been instrumental in identifying and validating novel biological targets for therapeutic intervention. The specific structure of these derivatives allows them to interact with high affinity and selectivity with various enzymes and receptors.

A prominent class of targets are protein kinases. Pyrazole-based derivatives of this compound have been identified as potent inhibitors of the transforming growth factor-β (TGF-β) type-1 receptor kinase, also known as ALK5. mdpi.com In other research, arylmorpholine compounds have been characterized as isoform-specific inhibitors of phosphoinositide 3-kinases (PI3-Ks), with some compounds showing selectivity for p110β and p110δ isoforms. ucsf.edu The discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives provided highly selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org Furthermore, pyridone-based inhibitors have been developed to target EZH2, the catalytic subunit of the PRC2 complex, which is a key target in oncology. acs.org

In addition to kinases, G-protein coupled receptors (GPCRs) have been identified as targets. Certain morpholino-derivatives have been investigated as antagonists, reverse agonists, or agonists of dopamine (B1211576) D4 and 5HT1a receptors, suggesting their potential in treating neurological and neurodegenerative diseases. google.com

For certain classes of compounds, the precise biological target remains under investigation, as is the case for some anti-Cryptosporidium agents where a phenotypic drug design approach has been employed without prior knowledge of the specific molecular target. nih.gov However, for other complex molecules, dual mechanisms have been elucidated. For example, copper(II) thiosemicarbazone complexes incorporating a morpholine-substituted pyridine (B92270) ring have been shown to act as dual inhibitors of R2 ribonucleotide reductase (RNR) and tubulin polymerization. nih.gov

Table 2: Biological Targets of this compound Derivatives

| Target Class | Specific Target | Compound Class | Mechanism of Action | Citations |

|---|---|---|---|---|

| Kinase | TGF-β Type-1 Receptor (ALK5) | Pyrazole Derivatives | Inhibition of kinase activity. | mdpi.com |

| Kinase | Phosphoinositide 3-Kinase (PI3K) | Arylmorpholines | Isoform-specific inhibition (p110β/p110δ). | ucsf.edu |

| Kinase | Cyclin-Dependent Kinase 4/6 (CDK4/6) | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | Selective inhibition of cell cycle kinases. | acs.org |

| Enzyme | Enhancer of Zeste Homolog 2 (EZH2) | Pyridone-indole Derivatives | Inhibition of histone methyltransferase activity. | acs.org |

| Enzyme / Structural Protein | Ribonucleotide Reductase (RNR) / Tubulin | Copper(II) Thiosemicarbazone Complexes | Dual inhibition of RNR and tubulin polymerization. | nih.gov |

| GPCR | Dopamine D4 / Serotonin 5HT1a | Morpholino-derivatives | Receptor antagonism, reverse agonism, or agonism. | google.com |

Catalysis and Organic Synthesis Research

The structural components of this compound—the pyridine ring and the morpholine moiety—are both well-established in the field of catalysis. Pyridine and its derivatives are frequently used as ligands in organometallic chemistry and asymmetric catalysis due to the basic nature of the nitrogen atom, which can coordinate to metal centers. nih.gov The morpholine group can also influence catalytic processes. For example, computational studies have shown that morpholine can act as an amine catalyst in reactions such as urethane (B1682113) formation, with its effectiveness linked to its proton affinity. nih.gov

Given these precedents, this compound itself holds potential as a bidentate ligand, where both the pyridine and morpholine nitrogen atoms could coordinate to a metal center, potentially enhancing catalytic activity and selectivity. While specific studies detailing the use of this compound as a primary catalyst are not extensively documented, related compounds are noted for their potential as ligands in catalytic reactions to improve the efficiency of various chemical processes. Its role in organic synthesis is primarily as a versatile building block for constructing the more complex molecules used in medicinal chemistry, as demonstrated in the synthesis of various therapeutic agents. acs.orgacs.org

Advanced Materials Science Research (e.g., charge-transfer complexes)

The application of this compound in advanced materials science is an emerging area of interest. sigmaaldrich.comambeed.com While detailed studies are limited, the electronic properties of the molecule suggest potential utility. The electron-rich morpholine group and the electron-deficient pyridine ring could facilitate the formation of charge-transfer (CT) complexes. CT complexes are molecular assemblies of an electron donor and an electron acceptor that exhibit unique optical and electronic properties.

Research on structurally related compounds supports this potential. For example, studies on 4-methylpiperidine (B120128) (a saturated analog of the pyridine portion) have shown that it can form solid charge-transfer complexes with various electron acceptors like iodine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov These complexes were characterized by distinct spectroscopic properties. nih.gov By analogy, the pyridine ring in this compound could interact with suitable electron acceptors to form novel materials with interesting photophysical characteristics. Furthermore, related morpholine-containing compounds are suggested to have applications in the synthesis of advanced materials with specific properties. Future research could focus on synthesizing and characterizing such CT complexes and exploring their potential applications in fields like organic electronics or sensor technology.

Q & A

Basic: What are the common synthetic routes for 4-(6-Methylpyridin-2-yl)morpholine, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions starting from morpholine and substituted pyridine precursors. Key steps include nucleophilic substitution or coupling reactions, often using catalysts like palladium for cross-couplings. Intermediates are characterized using NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity and mass spectrometry (MS) to verify molecular weights. For example, intermediates with pyridine-morpholine linkages require rigorous purification via column chromatography to remove unreacted starting materials .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Critical for identifying proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm and pyridine protons at δ 6.5–8.5 ppm) .

- FT-IR : Validates functional groups (e.g., C-O-C stretch in morpholine at ~1100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy .

Basic: What biological activities have been reported for morpholine derivatives similar to this compound?

Answer:

Morpholine-pyridine hybrids exhibit antimicrobial , anti-inflammatory , and CNS-modulating activities . For instance, analogs with 4-phenylmorpholine groups show platelet aggregation inhibition and antidiabetic effects . Structure-activity relationship (SAR) studies suggest the pyridine ring’s substitution pattern influences target selectivity .

Advanced: How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?

Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in halogenation steps .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Real-Time Monitoring : Use HPLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: What strategies resolve contradictions in NMR data when synthesizing novel morpholine-pyridine hybrids?

Answer: